molecular formula C28H16 B1593953 Benzo(P)naphtho(1,8,7-ghi)chrysene CAS No. 385-14-8

Benzo(P)naphtho(1,8,7-ghi)chrysene

Cat. No. B1593953
CAS RN: 385-14-8
M. Wt: 352.4 g/mol
InChI Key: PCFZQDQXEZJNAF-UHFFFAOYSA-N
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Description

Benzo(P)naphtho(1,8,7-ghi)chrysene is a chemical compound . It has a molecular formula of C28H16 and a molecular weight of 352.4266 .


Synthesis Analysis

The synthesis of Benzo(P)naphtho(1,8,7-ghi)chrysene involves microsome-mediated metabolism . The major metabolites of this environmental pollutant were identified by comparing them with independently synthesized standards .


Molecular Structure Analysis

The molecular structure of Benzo(P)naphtho(1,8,7-ghi)chrysene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

properties

IUPAC Name

heptacyclo[14.10.2.02,15.03,8.09,14.020,28.023,27]octacosa-1(26),2(15),3,5,7,9,11,13,16,18,20(28),21,23(27),24-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16/c1-3-11-21-19(9-1)20-10-2-4-12-22(20)28-24-14-6-8-18-16-15-17-7-5-13-23(27(21)28)25(17)26(18)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFZQDQXEZJNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC6=C5C7=C(C=CC=C74)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191818
Record name Benzo(p)naphtho(1,8,7-ghi)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(P)naphtho(1,8,7-ghi)chrysene

CAS RN

385-14-8
Record name Benzo(p)naphtho(1,8,7-ghi)chrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000385148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(p)naphtho(1,8,7-ghi)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo(P)naphtho(1,8,7-ghi)chrysene
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Reactant of Route 6
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Citations

For This Compound
5
Citations
S Hagen, H Christoph, G Zimmermann - Tetrahedron, 1995 - Elsevier
Fluoreno[1,9,8-abcd]corannulene (4) and difluoreno[1,9,8,7-cdefg;2′,1′,9′,8′-klmno]anthracene (8) have been synthesized by multistage thermal and catalytic dehydrocyclization …
Number of citations: 36 www.sciencedirect.com
JO Oña-Ruales, Y Ruiz-Morales - The Journal of Physical …, 2014 - ACS Publications
The location, number, and migrating behavior of the sextets in the cata-condensed benzenoid polycyclic aromatic hydrocarbons with available bay regions have been determined by a …
Number of citations: 20 pubs.acs.org
G Mehta, HSP Rao - Tetrahedron, 1998 - Elsevier
Discovery of spheroidal carbon clusters [1-7] in 1985 heralded a new era in the understanding of forms and characterstics of ubiquitous carbon [6, 7]. These carbon clusters, aptly called …
Number of citations: 182 www.sciencedirect.com
WJ SIMONSICK JR - 1985 - search.proquest.com
Polycyclic aromatic hydrocarbons (PAH) currently represent the largest class of chemical carcinogens known to men. The carcinogenic activity of each compound is highly dependent …
Number of citations: 2 search.proquest.com
C Alcaraz, D Ferndndez, P de Frutos, JL Marco…
Number of citations: 0

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